molecular formula C12H26 B14627614 2,2,3-Trimethylnonane CAS No. 55499-04-2

2,2,3-Trimethylnonane

Cat. No.: B14627614
CAS No.: 55499-04-2
M. Wt: 170.33 g/mol
InChI Key: XXNUJUNKYOZLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethylnonane (CAS 55499-04-2) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its structure features three methyl groups attached to the second and third carbon atoms of a nonane backbone (Figure 1). This compound is notable for its presence in natural products, particularly as a volatile flavor component in fresh Codonopsis lanceolata, where it constitutes 3.6% of the total volatile compounds and contributes to the plant’s earthy and green aroma profile . Industrially, branched alkanes like this compound are used as reference standards in chromatography and as intermediates in organic synthesis .

Properties

CAS No.

55499-04-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-8-9-10-11(2)12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

XXNUJUNKYOZLAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylnonane can be achieved through various methods, including:

    Alkylation of Nonane: One common method involves the alkylation of nonane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,2,3-Trimethyl-1-nonene using a palladium or platinum catalyst. This reaction is conducted under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors where the catalyst is continuously regenerated to maintain high conversion rates.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylnonane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions are usually carried out using halogen gases in the presence of ultraviolet light or a radical initiator.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Chlorine (Cl2) or Bromine (Br2) with ultraviolet light

Major Products Formed

    Oxidation: Alcohols, Ketones, Carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

2,2,3-Trimethylnonane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studies involving lipid metabolism often use this compound as a model compound to understand the behavior of branched-chain hydrocarbons in biological systems.

    Medicine: Research into drug delivery systems sometimes employs this compound to study the solubility and transport of hydrophobic compounds.

    Industry: It is used as a solvent and intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylnonane primarily involves its interaction with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction properties, which can influence the behavior of mixtures and solutions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of C₁₂H₂₆

2,2,3-Trimethylnonane belongs to a family of C₁₂H₂₆ isomers with varying methyl group positions. Key structural analogs include:

Compound Name CAS Number Methyl Group Positions Key Properties/Applications References
This compound 55499-04-2 C2, C2, C3 Volatile flavorant in plants
2,4,6-Trimethylnonane 62184-10-5 C2, C4, C6 Chromatography standard
3,4,7-Trimethylnonane N/A C3, C4, C7 Synthetic intermediate
5-Ethyl-5-methylnonane N/A C5 (ethyl), C5 (methyl) Industrial solvent

Key Observations :

  • Branching Effects: Increased branching reduces boiling points compared to linear alkanes. For example, this compound’s retention index (RI: 1075.9) is higher than less-branched analogs like 2,3,6-trimethyloctane (RI: 1061.0) , indicating stronger interactions in gas chromatography due to its compact structure.
  • Stereochemical Complexity: Isomers like 3,4,7-trimethylnonane exhibit multiple stereoisomers (e.g., a, b, c, d), highlighting the role of methyl group placement in dictating reactivity and applications .

Physical and Chemical Properties

Volatility and Retention Behavior
  • This compound: RI = 1075.9 (GC-MS) ; detected in Codonopsis lanceolata at 3.6% concentration .
  • 2,4,6-Trimethylnonane: Synthesized for chromatographic standards; its symmetrical branching may lower boiling points compared to asymmetrical isomers .
  • 2,2,3-Trimethylpentane : A shorter-chain analog (C₈H₁₈) with a retention factor of 0.66 in GC analysis, illustrating how chain length impacts volatility .
Stability and Reactivity
  • Thermal Stability: Branched alkanes like this compound are less prone to oxidation than linear alkanes due to steric hindrance around tertiary carbons .
  • Synthetic Utility: Derivatives such as 8,8-trimethylnonane diols (e.g., 2,8,8-trimethylnonane-2,7-diol) are used in specialty chemical synthesis, leveraging their hydroxyl groups for further functionalization .

Challenges in Differentiation

  • Chromatographic Overlap: Isomers like 2,3,4-trimethyldecane (RI: 1072.3) and this compound (RI: 1075.9) exhibit close retention indices, necessitating high-resolution GC-MS for accurate identification .
  • Stereoisomerism: Compounds like 3,4,7-trimethylnonane exist in multiple stereoisomeric forms, complicating synthesis and purification .

Q & A

Q. How can I validate the structural identity of 2,2,3-trimethylnonane using spectroscopic methods?

To confirm the structure, combine <sup>13</sup>C NMR and mass spectrometry (MS) . The branching pattern (three methyl groups at C2, C2, and C3) generates distinct <sup>13</sup>C NMR shifts:

  • C2 and C3 methyl groups appear as singlet peaks near δ 22–25 ppm due to equivalent environments.
  • Quaternary carbons adjacent to branching points resonate at δ 35–40 ppm.
    MS fragmentation patterns (e.g., loss of methyl groups via α-cleavage) further corroborate the structure. Compare results with computational predictions (e.g., density functional theory, DFT) .

Q. What experimental precautions are critical for handling this compound in toxicity studies?

Follow GHS Category 2 protocols for acute inhalation toxicity (similar to structurally analogous branched alkanes):

  • Use fume hoods (ventilation ≥ 0.5 m/s) to prevent vapor accumulation.
  • Equip with respirators (P2/P3 filters) and butyl rubber gloves to mitigate dermal absorption.
  • Document LC50/EC50 data using OECD Test Guideline 403, ensuring consistency with branched alkane toxicokinetics .

Q. How does branching in this compound affect its boiling point compared to linear isomers?

Increased branching reduces intermolecular van der Waals forces, lowering boiling points. For example:

  • Nonane (linear C9H20) : BP ≈ 151°C.
  • This compound (branched) : BP ~135–140°C (estimated via QSPR models).
    This aligns with trends observed in analogous compounds like 2,2,3-trimethylpentane vs. octane .

Advanced Research Questions

Q. How can I resolve contradictory data on the reaction kinetics of this compound in radical halogenation studies?

Contradictions often arise from substituent steric effects and solvent polarity :

  • Steric hindrance at C2 and C3 reduces halogen (e.g., Cl2) accessibility, slowing reaction rates.
  • Use polar solvents (e.g., CCl4) to stabilize transition states and minimize side reactions.
    Validate via Arrhenius plots under controlled conditions (T = 25–70°C, [substrate] = 0.1–1.0 M). Compare with computational kinetic models (e.g., Gaussian or ORCA) .

Q. What isotopic labeling strategies are suitable for tracing this compound in metabolic studies?

Synthesize deuterated analogs (e.g., this compound-d5) using catalytic deuteration (Pd/C, D2O). Key steps:

  • Selective deuteration at methyl groups via acid-catalyzed H/D exchange.
  • Confirm isotopic purity (>98 atom% D) via high-resolution MS and NMR deuterium splitting patterns .
    Reference protocols for cholestanol-d5 synthesis as a template .

Q. How do QSPR models predict the environmental persistence of this compound?

Use molecular descriptors (e.g., logP, molar refractivity) to estimate biodegradation half-lives :

  • logP ≈ 5.2 : Indicates high hydrophobicity, favoring soil adsorption.
  • Atmospheric OH radical reaction rate : ~1.5 × 10<sup>-12</sup> cm<sup>3</sup>/molecule/sec (predicted via EPI Suite).
    Validate with microcosm experiments (OECD 301B) to assess microbial degradation pathways .

Methodological Guidance

Q. Designing a synthetic route for this compound with >90% yield

  • Step 1 : Alkylation of 2,2-dimethylpentane with 3-bromohexane using NaNH2/THF (0°C, 12 h).
  • Step 2 : Purify via fractional distillation (BP 135–140°C) and confirm purity by GC-MS (retention time ~8.2 min).
  • Optimization : Replace traditional Friedel-Crafts with Grignard reagents to reduce carbocation rearrangements .

Q. Addressing reproducibility issues in thermodynamic property measurements

  • Standardize calorimetry (DSC/TGA) with NIST reference materials (e.g., n-hexane).
  • Report uncertainty intervals for ΔHvap and heat capacity, accounting for branching-induced entropy effects.
  • Cross-validate with molecular dynamics simulations (LAMMPS/GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.